4-[(2-Methylphenyl)methoxy]benzamide
Description
Historical Context of Benzamide (B126) Derivatives in Scientific Inquiry
The scientific journey of benzamide derivatives began with the exploration of simple amide structures. Benzamide itself, the simplest amide of benzoic acid, is a naturally occurring alkaloid found in Berberis pruinosa. researchgate.net The therapeutic potential of substituted benzamides came to the forefront in the mid-20th century with the development of compounds like sulpiride (B1682569). Initially investigated for their antipsychotic properties, these early derivatives paved the way for extensive research into how modifying the benzamide scaffold could lead to new therapeutic agents. researchgate.netacs.org In the 1970s, the dopaminergic antidepressant actions of substituted benzamides like sulpiride were proposed, leading to deeper preclinical investigations. researchgate.net Over the years, this class of compounds has expanded significantly, with research yielding derivatives with a wide array of pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties. walshmedicalmedia.comnih.gov
Structural and Chemical Significance of the Benzamide Moiety
The benzamide moiety consists of an aromatic benzene (B151609) ring directly bonded to a carboxamide functional group (-CONH2). solubilityofthings.com This arrangement confers a unique combination of structural and electronic properties. The amide group is a versatile functional group in organic synthesis and is relatively stable. researchgate.net It can participate in hydrogen bonding, which influences the solubility and interaction of these molecules with biological targets. solubilityofthings.com The benzene ring provides a scaffold that can be readily functionalized with various substituents, allowing for the fine-tuning of the molecule's steric and electronic properties. beilstein-journals.org This adaptability is a key reason for the prevalence of the benzamide core in bioactive molecules and has made it a valuable building block in the design of new compounds. researchgate.netwits.ac.za The planarity of the aromatic ring and the potential for restricted rotation around the amide bond also play crucial roles in defining the three-dimensional shape of these molecules, which is critical for their biological function.
Overview of Research Trajectories for Aryl-Substituted Benzamides
Research into aryl-substituted benzamides has followed several key trajectories. A major focus has been in medicinal chemistry, where these compounds have been explored as antipsychotics, anti-emetics, and gastroprokinetic agents. walshmedicalmedia.com The mechanism of action for many of these involves antagonism of dopamine (B1211576) D2 receptors. nih.gov More recent research has expanded to investigate their potential as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating conditions such as glaucoma and Alzheimer's disease, respectively. researchgate.netnih.gov Another significant area of research is in the development of new synthetic methodologies. Efficient synthesis of these compounds is crucial, and studies have explored various catalytic systems, including rhodium- and palladium-catalyzed reactions, to form the N-aryl bond. beilstein-journals.orgnih.gov Furthermore, the application of benzamides extends to materials science, where they are used as intermediates in the production of polymers and dyes. researchgate.net
Specific Research Focus on 4-[(2-Methylphenyl)methoxy]benzamide within Contemporary Chemistry
This compound is a specific isomer within the large family of substituted benzamides. Its structure features a benzamide core where the benzene ring is substituted at the para-position (position 4) with a (2-methylphenyl)methoxy group, also known as a 2-methylbenzyloxy group.
While extensive research has been conducted on the broader class of substituted benzamides, specific, in-depth studies on this compound are not widely represented in publicly available scientific literature. Its research context is therefore primarily defined by its structural relationship to other well-studied benzamides.
A plausible synthetic route for this compound would involve a Williamson ether synthesis. This would typically start with 4-hydroxybenzamide (B152061), which would be deprotonated with a suitable base to form a phenoxide. This intermediate would then react with 2-methylbenzyl halide (e.g., 2-methylbenzyl chloride or bromide) to form the desired ether linkage. youtube.commasterorganicchemistry.com An alternative approach could involve the initial synthesis of ethyl 4-[(2-methylbenzyl)oxy]benzoate, followed by amidation with a source of ammonia (B1221849) or through a more complex amidation reaction. A similar multi-step synthesis has been reported for the analogous compound 4-[(4-methylbenzyl)oxy]benzohydrazide. nih.gov
Given the known activities of related structures, research on this compound could potentially explore its biological activity. The presence of the flexible ether linkage and the specific substitution pattern on the two aromatic rings could lead to unique interactions with biological targets. wits.ac.za However, without specific published research, its distinct properties and potential applications remain a subject for future investigation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| IUPAC Name | 4-((2-methylbenzyl)oxy)benzamide |
| CAS Number | Not available |
| Canonical SMILES | CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)N |
| Physical Description | Solid (predicted) |
| XLogP3 | 3.1 (predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Note: The data in this table, with the exception of the molecular formula and weight, are computationally predicted due to the lack of published experimental data for this specific compound.
Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylphenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-2-3-5-13(11)10-18-14-8-6-12(7-9-14)15(16)17/h2-9H,10H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJRFESMCXPPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 2 Methylphenyl Methoxy Benzamide
Retrosynthetic Analysis and Key Disconnection Points
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-[(2-Methylphenyl)methoxy]benzamide, two logical disconnection points are the amide C-N bond and the ether C-O bond.
Amide Bond Disconnection (Route A): Cleavage of the amide bond is a common and effective strategy. This disconnection leads to two precursor fragments: a carboxylic acid derivative and an ammonia (B1221849) equivalent. The key intermediate is the 4-[(2-Methylphenyl)methoxy]benzoic acid or its corresponding ester or acyl halide. This route prioritizes the formation of the ether linkage first, followed by the installation of the amide group.
Ether Bond Disconnection (Route B): Alternatively, disconnecting the C-O bond of the benzyl (B1604629) ether functionality suggests a Williamson ether synthesis approach. This pathway identifies 4-hydroxybenzamide (B152061) and a 2-methylbenzyl halide as the primary synthons. This strategy focuses on forming the amide-containing aromatic ring first, followed by the etherification of the phenolic hydroxyl group.
Both strategies are viable, but the choice often depends on the potential for competing side reactions and the reactivity of the functional groups at each stage of the synthesis.
Classical Synthetic Routes for Benzamide (B126) Formation
The formation of the benzamide moiety is a cornerstone of this synthesis. This transformation can be achieved from either a carboxylic ester or an activated carboxylic acid precursor, as suggested by the retrosynthetic analysis.
The conversion of an ester to a primary amide, known as ammonolysis, is a direct method for forming the target molecule from a suitable ester precursor, such as methyl 4-[(2-methylphenyl)methoxy]benzoate. This reaction involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester. youtube.com
The process generally requires heating the ester with ammonia, often in a sealed vessel due to the volatility of ammonia. masterorganicchemistry.comjove.com The reaction can be carried out with or without a solvent. Solvents like methanol are effective as they can dissolve both the ester and a high concentration of ammonia. google.com To enhance the reaction rate, catalytic amounts of a strong base, such as an alkali metal alkoxide, can be employed. google.com
Table 1: Typical Conditions for Ester-Amide Conversion
| Parameter | Condition | Rationale |
|---|---|---|
| Reagent | Ammonia (NH₃) | Source of the amide nitrogen. masterorganicchemistry.com |
| Solvent | Methanol, Ethanol, or neat | Dissolves reactants; neat conditions possible under pressure. google.com |
| Temperature | Elevated temperatures (Heating) | Required to overcome the lower reactivity of esters compared to other carboxylic acid derivatives. jove.com |
| Catalyst | Sodium methoxide (optional) | Increases the rate of reaction. google.com |
The mechanism involves the addition of ammonia to the ester's carbonyl group to form a tetrahedral intermediate. This is followed by the elimination of an alkoxide leaving group to yield the amide. masterorganicchemistry.com
A more common and often higher-yielding approach involves the activation of the corresponding carboxylic acid, 4-[(2-methylphenyl)methoxy]benzoic acid. Direct condensation of a carboxylic acid and ammonia is challenging due to the formation of a non-reactive ammonium carboxylate salt. encyclopedia.pub Therefore, the carboxylic acid must first be converted into a more reactive species.
A classic method is the conversion of the carboxylic acid to an acyl chloride . Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this transformation. The resulting 4-[(2-methylphenyl)methoxy]benzoyl chloride is a highly reactive intermediate that readily reacts with ammonia or ammonium hydroxide to form the desired benzamide in high yield.
Alternatively, a wide array of coupling reagents can be used to facilitate the direct formation of the amide bond from the carboxylic acid and an amine source in a one-pot procedure. hepatochem.com These reagents activate the carboxylic acid in situ to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by ammonia. jove.comhepatochem.com This method is prevalent in medicinal chemistry due to its mild conditions and broad substrate scope. encyclopedia.pub
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagents | Activating Species |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | O-acylisourea intermediate. jove.comhepatochem.com |
| Phosphonium Salts | BOP, PyBOP | Acylphosphonium salt. hepatochem.com |
| Aminium/Uronium Salts | HATU, HBTU | Activated ester. hepatochem.com |
| Boron-based Reagents | B(OCH₂CF₃)₃ | Activated borate ester. acs.org |
These reactions are typically performed in aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile at or below room temperature.
Synthesis of the 4-(2-Methylphenyl)methoxy Phenyl Precursor
The synthesis of the key ether-containing intermediate is critical. The Williamson ether synthesis is the most prominent method for this transformation.
The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and asymmetrical ethers. byjus.com In the context of synthesizing this compound, this reaction involves the Sₙ2 displacement of a halide from 2-methylbenzyl halide by a phenoxide ion. masterorganicchemistry.com
The reaction can be performed using two main starting materials based on the retrosynthetic plan:
Starting from a 4-hydroxybenzoate ester: Methyl 4-hydroxybenzoate is reacted with 2-methylbenzyl chloride or bromide in the presence of a base. The resulting ether-ester can then be converted to the target amide via ammonolysis.
Starting from 4-hydroxybenzamide: 4-hydroxybenzamide is directly reacted with 2-methylbenzyl halide. This route is more convergent but may be complicated by the lower solubility of 4-hydroxybenzamide and potential N-alkylation side reactions under certain conditions.
The success of the Williamson ether synthesis depends on the appropriate choice of base and solvent. The base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. youtube.com
Table 3: Common Reagents and Conditions for Williamson Ether Synthesis
| Component | Examples | Role/Considerations |
|---|---|---|
| Phenolic Substrate | Methyl 4-hydroxybenzoate, 4-Hydroxybenzamide | The starting material containing the hydroxyl group. |
| Alkylating Agent | 2-Methylbenzyl chloride, 2-Methylbenzyl bromide | Primary benzylic halides are excellent substrates for Sₙ2 reactions. masterorganicchemistry.com |
| Base | K₂CO₃, Na₂CO₃, NaH, NaOH, K-OtBu | A relatively weak base like K₂CO₃ is often sufficient and minimizes side reactions. Stronger bases like NaH ensure complete deprotonation. youtube.com |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents are preferred as they solvate the cation but not the nucleophile, increasing its reactivity. byjus.com |
| Temperature | Room temperature to reflux (~50-100 °C) | The reaction is often heated to ensure a reasonable reaction rate. byjus.com |
The mechanism is a classic Sₙ2 reaction where the phenoxide attacks the benzylic carbon, displacing the halide leaving group. byjus.com
While the Williamson ether synthesis is highly effective for this type of transformation, other methodologies for phenol functionalization exist. For instance, phase-transfer catalysis (PTC) can be employed in conjunction with the Williamson synthesis. PTC utilizes a catalyst (e.g., a quaternary ammonium salt) to shuttle the phenoxide from an aqueous or solid phase into an organic phase containing the alkyl halide, often allowing for milder reaction conditions, simpler workups, and the use of less expensive bases like NaOH.
For more complex molecules where the Williamson conditions might be too harsh, the Mitsunobu reaction provides an alternative for forming ethers from alcohols. However, for the synthesis of a simple benzyl ether like the one in the target molecule, the Williamson synthesis remains the most practical and economically favorable method.
Catalytic Approaches in the Synthesis of this compound
Catalytic methods for amide bond formation are highly sought after as they often replace stoichiometric activating agents that generate significant chemical waste. researchgate.net These approaches offer milder reaction conditions and improved efficiency. The synthesis of this compound can be envisioned through the direct coupling of 4-[(2-Methylphenyl)methoxy]benzoic acid with an ammonia source, a transformation amenable to various catalytic systems.
Transition-metal catalysis has become a powerful tool for constructing carbon-nitrogen bonds, offering step- and atom-economical alternatives to traditional methods. ibs.re.krnih.govacs.org These reactions often proceed via direct C-H amination or cross-coupling pathways, which typically require pre-functionalized starting materials. ibs.re.krnih.govacs.org For the synthesis of a primary benzamide like this compound, strategies involving the direct amidation of the corresponding carboxylic acid are most relevant.
Catalysts based on rhodium (Rh), iridium (Ir), ruthenium (Ru), and palladium (Pd) have been developed for C-N bond formation. ibs.re.kracs.orgillinois.edu For instance, ruthenium catalysts have been employed in the redox-neutral, single-step synthesis of amides from alcohols and nitriles with 100% atom economy. chemistryviews.org Another atom-economic approach involves the ruthenium-catalyzed addition of carboxylic acids to acetylenes, forming a vinyl ester intermediate that subsequently undergoes aminolysis to yield the amide. nih.gov While direct C-H amination is a powerful technique, it is more applicable to forming N-aryl or N-alkyl bonds rather than the N-H bond of a primary amide from a carboxylic acid starting material. nih.govacs.org
A plausible transition-metal-catalyzed route to this compound would involve the dehydrative coupling of 4-[(2-Methylphenyl)methoxy]benzoic acid and an ammonia source. Various metal catalysts, such as those based on titanium or zirconium, have been shown to facilitate this type of transformation, although they may require anhydrous conditions. nih.govacs.org
Table 1: Examples of Transition Metal-Catalyzed Amidation Reactions
| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield | Reference Analogy |
|---|---|---|---|---|---|
| RuCl₃ / Acetylene | Aromatic Carboxylic Acid | Benzylamine (B48309) | Dioxane, 80 °C | High | nih.gov |
| Cp*Ir(III) complexes | Phenylacetic acid | Sulfonyl azide | Dichloroethane, 80°C | High | acs.org |
| Ni-NHC catalyst | Aryl amides | Alcohols | Toluene, 110°C | High | illinois.edu |
This table presents analogous systems for amide formation. Specific conditions for this compound would require experimental optimization.
Organocatalysis has emerged as a sustainable and metal-free alternative for amide bond formation, addressing the need to avoid potentially toxic heavy metal residues in the final products, which is particularly crucial in pharmaceutical synthesis. researchgate.netresearchgate.net These methods often involve the direct condensation of carboxylic acids and amines under mild conditions. researchgate.net
Boric acid is a notable organocatalyst that has been used for the solvent-free synthesis of amides from carboxylic acids and urea (as an ammonia source). scispace.comresearchgate.net This method is attractive due to the low cost, ready availability, and environmentally benign nature of boric acid. scispace.comresearchgate.net The reaction typically proceeds by mixing and triturating the carboxylic acid, urea, and boric acid, followed by direct heating. scispace.comresearchgate.net
Other organocatalytic systems, such as those based on borate esters like B(OCH₂CF₃)₃, have also proven effective for the direct amidation of a wide variety of carboxylic acids and amines. nih.govacs.org These reagents can be used in equimolar quantities, and the reactions are often operationally simple, proceeding in common solvents like acetonitrile and allowing for purification by simple filtration without extensive aqueous workup or chromatography. nih.govacs.org
Table 2: Organocatalytic Systems for Benzamide Synthesis
| Catalyst/Reagent | Carboxylic Acid | Amine Source | Conditions | Key Advantage | Reference Analogy |
|---|---|---|---|---|---|
| Boric Acid | Various Carboxylic Acids | Urea | Solvent-free, 160-180°C | Environmentally friendly, low cost | scispace.comresearchgate.net |
| B(OCH₂CF₃)₃ | N-protected Amino Acids | Primary/Secondary Amines | MeCN, 80°C | Mild conditions, simple workup | nih.govacs.org |
This table illustrates general organocatalytic approaches applicable to the synthesis of this compound.
Green Chemistry Principles in the Synthesis of this compound
One of the primary goals of green chemistry is to minimize the use of volatile organic solvents, which contribute to environmental pollution. researchgate.net Solvent-free reactions, where the reactants are heated directly, represent an ideal scenario. youtube.com The boric acid-catalyzed synthesis of amides from carboxylic acids and urea is a prime example of a solvent-free method that could be adapted for the target compound. scispace.comresearchgate.net Such reactions are often simple, efficient, and involve triturating the reactants before direct heating, leading to high reaction rates and good yields. scispace.comresearchgate.net
Table 3: Comparison of Reaction Conditions
| Condition | Description | Advantages | Potential Challenges |
|---|---|---|---|
| Solvent-Free | Reactants are mixed and heated directly without a solvent medium. scispace.comresearchgate.net | Reduced waste, simplified purification, high reaction rates. scispace.com | Limited to thermally stable reactants, potential for mixing issues. |
| Aqueous | Water is used as the reaction solvent. | Environmentally benign, safe, low cost. | Low solubility of organic reactants, potential for hydrolysis of reactants or products. |
Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful.
The direct condensation of 4-[(2-Methylphenyl)methoxy]benzoic acid with ammonia to form this compound and water is an example of a highly atom-economical reaction.
Reaction: C₁₅H₁₄O₃ + NH₃ → C₁₅H₁₅NO₂ + H₂O
In this ideal transformation, the only byproduct is water. In contrast, traditional methods that use coupling reagents or proceed via an acid chloride intermediate have significantly lower atom economy because the activating groups are converted into stoichiometric waste products. researchgate.netnih.gov For example, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) and then reacting it with ammonia generates HCl and SO₂ as byproducts, significantly reducing the atom economy. Catalytic, redox-neutral transformations offer the highest potential for achieving 100% atom economy. chemistryviews.org
Table 4: Atom Economy Comparison for Benzamide Synthesis
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|
| Direct Catalytic Amidation | Carboxylic Acid, Ammonia | Benzamide | Water | High (~93% for this specific reaction) |
| Acid Chloride Route | Carboxylic Acid, SOCl₂, 2 NH₃ | Benzamide | NH₄Cl, SO₂, H₂O | Low |
| Coupling Reagent (e.g., DCC) | Carboxylic Acid, Amine, DCC | Benzamide | Dicyclohexylurea (DCU) | Low |
Optimization of Reaction Parameters and Yield Enhancement Techniques
To maximize the yield and purity of this compound, systematic optimization of reaction parameters is crucial. Key variables include temperature, reaction time, catalyst choice and loading, and reactant concentrations.
For a given catalytic system, the reaction temperature can significantly influence the rate of reaction and the formation of byproducts. osti.gov For example, in a study optimizing the synthesis of 2-methyl-4-methoxy-diphenylamine, the reaction temperature was a critical parameter, with 160°C identified as optimal. osti.gov Lower temperatures might lead to incomplete conversion, while excessively high temperatures could cause decomposition of the starting materials or product.
The choice of catalyst and its concentration are also vital. In transition metal-catalyzed reactions, catalyst loading is often a trade-off between reaction rate and cost/metal contamination. For organocatalytic systems, such as the boric acid method, the ratio of reactants to the catalyst must be optimized. For instance, a recommended proportion for a solvent-free synthesis is 1.5 times the weight of the acid for urea and 0.4 times the weight of the acid for boric acid. scispace.com
The reaction time must be sufficient to ensure complete conversion of the starting material, which can be monitored using techniques like Thin-Layer Chromatography (TLC). orgsyn.org Extending the reaction time unnecessarily can lead to the formation of degradation products and decreased yield. Finally, the choice of solvent, if one is used, can impact reactant solubility and reaction kinetics. Dioxane, toluene, and THF have been found to be effective in certain ruthenium-catalyzed amidations. nih.gov
| Solvent | Toluene → Dioxane → Acetonitrile | Highest yield and solubility observed in Dioxane. | Dioxane is the preferred solvent for this transformation. |
This table provides a generalized example of how reaction parameters can be optimized to enhance yield.
Advanced Spectroscopic and Structural Characterization of 4 2 Methylphenyl Methoxy Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of 4-[(2-Methylphenyl)methoxy]benzamide is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, with deshielding effects from electronegative atoms (like oxygen and nitrogen) and aromatic rings causing downfield shifts.
The structure contains several key proton groups:
Amide Protons (-CONH₂): The two protons of the primary amide group are chemically non-equivalent due to the restricted rotation around the C-N bond. They are expected to appear as two separate broad singlets in the downfield region, typically between δ 7.5 and 8.5 ppm. rsc.org
Aromatic Protons: The molecule has two substituted benzene (B151609) rings.
The benzamide (B126) ring, a 1,4-disubstituted (para) system, will show two sets of doublets. The two protons (H-2', H-6') adjacent to the carbonyl group will be deshielded and appear further downfield compared to the two protons (H-3', H-5') adjacent to the ether linkage.
The 2-methylphenyl (o-tolyl) ring will present a more complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm) due to the ortho and meta couplings between the four adjacent protons.
Benzylic Protons (-O-CH₂-Ar): The two protons of the methylene (B1212753) bridge connecting the ether oxygen and the tolyl group are chemically equivalent and will appear as a sharp singlet. This signal is expected around δ 5.0 ppm, shifted downfield by the adjacent oxygen atom and aromatic ring.
Methyl Protons (-CH₃): The three protons of the methyl group on the tolyl ring are equivalent and will appear as a singlet in the upfield region, typically around δ 2.3-2.4 ppm. rsc.org
Table 1: Predicted ¹H NMR Spectral Assignments for this compound Data predicted based on analogous compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amide (-NH₂) | ~8.3 | Broad Singlet |
| Amide (-NH₂) | ~7.8 | Broad Singlet |
| H-2', H-6' (Benzamide Ring) | ~7.7-7.9 | Doublet |
| H-2 to H-5 (Tolyl Ring) | ~7.2-7.4 | Multiplet |
| H-3', H-5' (Benzamide Ring) | ~6.9-7.1 | Doublet |
| Benzylic (-CH₂-) | ~5.1 | Singlet |
| Methyl (-CH₃) | ~2.3 | Singlet |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons (C). researchgate.netnist.gov
DEPT-90: Shows signals only for CH carbons.
DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent.
The predicted ¹³C NMR spectrum for this compound would display signals for all 15 carbon atoms.
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear at the lowest field, around δ 168-172 ppm. rsc.org This signal will be absent in all DEPT spectra.
Aromatic Carbons: The aromatic carbons will resonate in the δ 110-160 ppm range. The carbon attached to the ether oxygen (C-4') will be significantly downfield (~δ 160 ppm), while the other quaternary carbons (C-1', C-1'', C-2'') will also be identifiable by their absence in DEPT spectra. researchgate.net
Benzylic Carbon (-O-CH₂-Ar): This methylene carbon will appear around δ 70 ppm and will be a negative peak in the DEPT-135 spectrum.
Methyl Carbon (-CH₃): The methyl carbon of the tolyl group will be the most shielded carbon, appearing at the highest field, around δ 18-21 ppm. nih.gov It will show as a positive peak in the DEPT-135 spectrum.
Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound Data predicted based on analogous compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
| C=O | ~170 | Absent | Absent |
| C-4' | ~162 | Absent | Absent |
| C-2'' | ~137 | Absent | Absent |
| C-1'' | ~135 | Absent | Absent |
| Aromatic CH | ~127-131 | Peak | Positive |
| C-1' | ~125 | Absent | Absent |
| Aromatic CH | ~114 | Peak | Positive |
| -CH₂- | ~70 | Absent | Negative |
| -CH₃ | ~19 | Absent | Positive |
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between nuclei. researchgate.netnobraintoosmall.co.nz
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sigmaaldrich.com For this compound, COSY would show cross-peaks between the coupled aromatic protons on both rings, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sigmaaldrich.com It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the methyl protons at ~δ 2.3 to the methyl carbon at ~δ 19).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. atlantis-press.com It is particularly powerful for identifying the connectivity around quaternary carbons. For instance, the benzylic protons (-CH₂-) would show a correlation to the tolyl ring's quaternary carbon (C-1'') and the benzamide ring's ether-linked carbon (C-4'), confirming the ether linkage. Similarly, correlations from the amide protons to the carbonyl carbon would confirm the amide group's placement.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. chemicalbook.com While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. chemicalbook.com
The IR and Raman spectra of this compound would be dominated by signals from the amide, ether, and aromatic components.
Amide Group:
N-H Stretching: The primary amide (-CONH₂) shows two distinct stretching bands in the region of 3400-3100 cm⁻¹. The asymmetric stretch appears at a higher frequency (~3350 cm⁻¹) than the symmetric stretch (~3180 cm⁻¹).
C=O Stretching (Amide I band): A very strong and characteristic absorption is expected for the carbonyl stretch, typically found between 1650 and 1680 cm⁻¹.
N-H Bending (Amide II band): This band appears around 1620-1640 cm⁻¹ and involves N-H bending coupled with C-N stretching.
Ether Linkage:
C-O-C Stretching: The aryl-alkyl ether linkage gives rise to two characteristic C-O stretching bands. The asymmetric stretch appears as a strong band around 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.
Aromatic Rings:
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
C=C Stretching: Ring stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.
Alkyl Groups:
C-H Stretching: The methyl and methylene C-H stretches will appear in the 2950-2850 cm⁻¹ region.
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Data predicted based on analogous compounds.
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Asymmetric N-H Stretch | Amide | ~3350 (Medium) | Weak |
| Symmetric N-H Stretch | Amide | ~3180 (Medium) | Weak |
| Aromatic C-H Stretch | Aromatic Rings | ~3050 (Weak) | Medium-Strong |
| Aliphatic C-H Stretch | -CH₂, -CH₃ | ~2950 (Medium) | Medium |
| C=O Stretch (Amide I) | Amide | ~1660 (Very Strong) | Medium |
| N-H Bend (Amide II) | Amide | ~1630 (Strong) | Weak |
| C=C Ring Stretch | Aromatic Rings | ~1600, 1510, 1450 (Strong) | Strong |
| Asymmetric C-O-C Stretch | Ether | ~1250 (Strong) | Medium |
| Symmetric C-O-C Stretch | Ether | ~1040 (Medium) | Medium |
Hydrogen bonding significantly influences the position and shape of vibrational bands, particularly for N-H and C=O groups. In the solid state, this compound molecules are expected to form intermolecular hydrogen bonds where the amide N-H protons act as donors and the carbonyl oxygen of a neighboring molecule acts as an acceptor (N-H···O=C).
This intermolecular interaction can be observed spectroscopically:
N-H Stretching: In the solid-state IR spectrum, the N-H stretching bands are typically broader and shifted to lower frequencies (red-shifted) compared to their positions in a dilute, non-polar solution where hydrogen bonding is minimal.
C=O Stretching: The carbonyl (Amide I) band also experiences a red shift in the presence of hydrogen bonding, as the bond is slightly weakened and elongated when the oxygen atom accepts a hydrogen bond. rsc.org
The presence and nature of these hydrogen bonds are critical for understanding the compound's crystal packing and supramolecular structure. rsc.org
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to elucidate its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the calculated exact mass is a key parameter for its unequivocal identification. The molecular formula of the compound is C15H15NO2.
Based on its molecular formula, the theoretical exact mass can be calculated and compared with experimental HRMS data for confirmation. While specific experimental HRMS data for this compound is not widely published, the calculated monoisotopic mass serves as a precise benchmark for its identification in analytical studies.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C15H15NO2 |
| Calculated Exact Mass | 241.11028 Da |
This table presents the calculated theoretical mass values for the compound.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure.
A characteristic fragmentation pathway for benzamides involves the cleavage of the C-N bond, leading to the formation of a stable benzoyl cation. For this compound, this would result in key fragments corresponding to the substituted benzoyl and phenylamine moieties.
Predicted Key Fragmentation Steps:
Formation of the molecular ion (M+) : The initial ionization of the molecule results in the molecular ion with a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Cleavage of the C-N amide bond : This is a common fragmentation for amides, which would lead to the formation of the 4-methoxybenzoyl cation and the 2-methylaniline radical, or vice versa.
Cleavage of the benzylic ether bond : Fragmentation of the C-O bond of the ether linkage would lead to the formation of a 2-methylbenzyl cation (tropylium ion) and a 4-hydroxybenzamide (B152061) radical.
Table 2: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Corresponding Structure/Loss |
|---|---|---|
| 241.11 | 135.04 | [CH3OC6H4CO]+ |
| 241.11 | 106.06 | [CH3C6H4NH]+ |
This table outlines the predicted major fragment ions based on the structure of this compound and general fragmentation patterns of benzamides.
X-ray Crystallography and Solid-State Structural Analysis of this compound
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, its solid-state characteristics can be inferred from the analysis of closely related benzamide derivatives. iucr.org
The crystal packing of benzamide derivatives is typically dominated by a network of hydrogen bonds and other non-covalent interactions. For this compound, the presence of an amide group (N-H donor and C=O acceptor) and ether oxygen atoms suggests a high likelihood of significant hydrogen bonding.
The conformation of this compound in the crystalline state is determined by the torsion angles between the planar phenyl rings and the central amide linkage. In related N-aryl benzamide structures, the two aromatic rings are typically not coplanar. iucr.orgnih.gov The dihedral angle between the two rings can vary significantly depending on the substitution pattern and the crystal packing forces. iucr.orgnih.govnih.gov
For instance, in similar structures, the dihedral angles between the benzene rings can range from approximately 4° to over 70°. nih.govnih.gov The amide group itself is generally planar, and the orientation of the substituents will be such as to minimize steric hindrance and maximize favorable intermolecular interactions.
Table 3: Expected Crystallographic Parameters and Interactions for this compound (based on related structures)
| Parameter | Expected Feature |
|---|---|
| Crystal System | Likely Monoclinic or Triclinic iucr.orgresearchgate.net |
| Space Group | Centrosymmetric (e.g., P21/c or P-1) iucr.orgresearchgate.net |
| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···O interactions, π-π stacking iucr.orgbldpharm.comnih.gov |
This table provides a summary of the expected crystallographic features of this compound based on the analysis of analogous compounds.
Computational Chemistry and Theoretical Investigations of 4 2 Methylphenyl Methoxy Benzamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Studies on Conformational Preferences
Dedicated DFT studies would be necessary to determine the most stable conformations of 4-[(2-Methylphenyl)methoxy]benzamide. Such studies would involve calculating the potential energy surface by systematically rotating the key dihedral angles, such as the C-O-C-C linkage between the benzyl (B1604629) and phenyl rings and the C-C-N-H torsion of the amide group. The results would provide insights into the molecule's preferred three-dimensional shape.
Frontier Molecular Orbital (FMO) Analysis
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to act as electron donors and acceptors. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.
Molecular Dynamics (MD) Simulations of this compound
Conformational Landscape Exploration in Solution
MD simulations in various solvents would be required to understand the dynamic behavior of this compound in a more realistic environment. These simulations could reveal how the molecule's conformation changes over time and how it interacts with solvent molecules, providing a more complete picture of its conformational landscape than static quantum chemical calculations alone.
Ligand-Receptor Interaction Modeling (Conceptual, Non-Clinical)
In the context of drug discovery, MD simulations are often used to model the interaction of a ligand with a biological target. For this compound, this would involve docking the molecule into the active site of a relevant protein and running simulations to assess the stability of the complex and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This remains a conceptual exercise without a specified biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling Paradigms
QSAR studies involve creating mathematical models that relate the chemical structures of a series of compounds to their biological activities. To develop a QSAR model that includes this compound, a dataset of structurally related compounds with measured biological activity would be needed. Various molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters, would be calculated and used to build a predictive model.
While the computational frameworks for analyzing molecules like this compound are well-established, the specific application of these methods to this compound is not currently available in the reviewed scientific literature. Therefore, the detailed, data-driven article requested cannot be generated at this time. Future computational research is required to elucidate the specific theoretical and chemical properties of this compound.
Descriptor Generation and Selection for this compound Derivatives
The foundational step in any QSAR study involves the calculation and selection of molecular descriptors. These descriptors are numerical values that characterize the chemical and physical properties of a molecule. For a hypothetical study on this compound derivatives, a range of descriptors would be generated. These would likely fall into several categories:
1D Descriptors: These are the most basic descriptors and include counts of atoms and bonds, molecular weight, and logP (a measure of lipophilicity).
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and shape indices.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include parameters related to the molecule's volume, surface area, and shape.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.
Once generated, a critical step would be descriptor selection to identify the most relevant descriptors that correlate with a particular biological activity, while avoiding issues of multicollinearity. Techniques such as correlation analysis, genetic algorithms, or principal component analysis would be employed for this purpose. Without experimental data on the activity of this compound derivatives, the generation and selection of descriptors remain a purely theoretical exercise.
Statistical Validation of QSAR Models (Excluding Clinical Outcomes)
Following descriptor selection, the development and validation of a QSAR model would be the next logical step. A QSAR model is a mathematical equation that relates the selected molecular descriptors to the biological activity of a series of compounds. The goal is to create a model that can accurately predict the activity of new, untested derivatives.
The statistical validation of any such model is paramount to ensure its robustness and predictive power. This process typically involves both internal and external validation techniques.
Internal Validation:
Leave-One-Out (LOO) Cross-Validation (q²): This method involves systematically removing one compound from the dataset, building a model with the remaining compounds, and then predicting the activity of the removed compound. This is repeated for all compounds in the dataset. A high q² value indicates good internal consistency.
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A low correlation coefficient for the randomized models would confirm that the original model is not due to chance correlation.
External Validation:
Test Set Prediction (R²pred): The initial dataset is split into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability on "unseen" data). A high R²pred value for the test set is a strong indicator of the model's external predictability.
Without a dataset of this compound derivatives with corresponding biological activity data, no QSAR model can be constructed or validated.
Binding Affinity Prediction and Docking Studies (Conceptual, Non-Clinical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a conceptual, non-clinical context, docking studies of this compound would involve a target protein of interest.
The process would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Preparation of the Receptor: The 3D structure of the target protein would be obtained from a protein data bank. Water molecules and other non-essential components would typically be removed, and hydrogen atoms would be added.
Docking Simulation: A docking algorithm would be used to explore the possible binding modes of the ligand within the active site of the receptor. The algorithm would generate a series of poses and score them based on a scoring function that estimates the binding affinity.
The results would provide insights into the potential interactions between the ligand and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This information could conceptually guide the design of more potent derivatives. However, in the absence of any published docking studies for this specific compound, any discussion of its binding affinity remains speculative.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, based on quantum mechanics, can be used to predict various spectroscopic properties of a molecule. For this compound, these theoretical calculations could provide valuable information that would complement experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can be correlated with experimental spectra to aid in signal assignment and structural confirmation.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions of the molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. This can provide insights into the electronic structure and chromophores present in the molecule.
While the theoretical frameworks for these predictions are well-established, specific predicted data for this compound are not present in the current body of scientific literature.
Mechanistic Investigations and Biological Interaction Studies of 4 2 Methylphenyl Methoxy Benzamide Non Clinical Focus
Enzymatic Inhibition/Activation Studies (In Vitro and Cell-Free Systems)
There is no publicly available scientific literature detailing the enzymatic inhibition or activation properties of 4-[(2-Methylphenyl)methoxy]benzamide.
Kinetic Characterization of Enzyme Modulation
No studies were identified that performed kinetic characterization of enzyme modulation by this compound. Consequently, there are no data available on its potential mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) or activation, nor any determined kinetic parameters such as Ki (inhibition constant) or Kcat/Km (catalytic efficiency).
Specificity and Selectivity Profiling Against Target Enzymes
No research has been published that profiles the specificity and selectivity of this compound against any panel of enzymes. Therefore, its primary enzyme target(s) and its activity against related or unrelated enzymes remain unknown.
Receptor Binding Assays and Ligand-Target Interactions (In Vitro and Ex Vivo Models)
No receptor binding assays or direct ligand-target interaction studies for this compound have been reported in the scientific literature.
Radioligand Binding and Displacement Studies
There are no published radioligand binding and displacement studies for this compound. As a result, its affinity (e.g., Kd, Ki) and selectivity for any specific receptors are undetermined.
Fluorescence Polarization and SPR-Based Interaction Analysis
A search of the available scientific literature did not yield any studies that have utilized fluorescence polarization (FP) or surface plasmon resonance (SPR) to investigate the binding kinetics and affinity of this compound with any biological target. Such studies would be necessary to determine association (ka) and dissociation (kd) rate constants.
Cellular Assays for Molecular Pathway Modulation (In Vitro Cell Lines)
No cellular-based assays investigating the effect of this compound on the modulation of specific molecular pathways have been described in the public scientific domain. Research on related benzamide (B126) derivatives has shown modulation of pathways such as the Hedgehog signaling pathway, but no such data exists for this specific compound. nih.govrsc.org
Gene Expression and Protein Level Analysis
Direct studies detailing the impact of this compound on gene expression and protein levels are not extensively available in the current body of scientific literature. However, research into structurally similar benzamide derivatives provides a foundation for hypothesizing potential biological activities. For instance, investigations into 2-methoxybenzamide (B150088) derivatives have shown that this class of compounds can act as inhibitors of the Hedgehog (Hh) signaling pathway. nih.govnih.gov The Hh pathway is crucial during embryonic development and its aberrant activation in adults is linked to various forms of cancer. nih.gov
The mechanism of Hh pathway inhibition by these related benzamides involves the Smoothened (Smo) receptor, a key signal transducer in this cascade. nih.govnih.gov It is plausible that this compound could modulate the expression of genes regulated by the Gli family of transcription factors, which are downstream effectors of Hh signaling. nih.gov This could theoretically include genes involved in cell proliferation, differentiation, and survival. A hypothetical analysis might reveal altered mRNA and protein levels of key Hh pathway components such as Ptch, Smo, and Gli in response to treatment with the compound.
Hypothetical Gene and Protein Modulation by this compound based on Analogues:
| Target Gene/Protein | Predicted Effect | Rationale |
|---|---|---|
| Gli1 | Downregulation | Inhibition of the Hh pathway typically leads to reduced expression of its target genes, including the transcription factor Gli1. |
| Ptch1 | Upregulation or No Change | As a receptor for Hh ligands and a target of Gli, its expression could be altered depending on the precise mechanism of inhibition. |
Signaling Cascade Activation/Inhibition Studies
Building on the potential interaction with the Hedgehog pathway, this compound could be investigated for its ability to inhibit this signaling cascade. The activation of the Hh pathway begins when a Hh ligand binds to the Patched (Ptch) receptor, relieving its inhibition of the Smoothened (Smo) receptor. nih.gov This allows Smo to translocate to the primary cilium, initiating a cascade that ultimately leads to the activation of Gli transcription factors. nih.gov
Studies on 2-methoxybenzamide analogues have demonstrated potent inhibition of the Hh pathway, with some compounds showing nanomolar IC50 values. nih.govnih.gov These compounds were found to prevent the translocation of Smo to the primary cilium, a critical step in signal transduction. nih.gov It is conceivable that this compound operates through a similar mechanism, effectively blocking the downstream activation of Gli and the subsequent transcription of target genes. The inhibitory action on mutant forms of the Smo receptor by some benzamide analogues suggests a potential for overcoming certain resistance mechanisms in a therapeutic context. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Systematic Structural Modifications and Their Impact on Biological Interactions
Structure-activity relationship (SAR) studies on various benzamide series provide valuable insights into the structural features that govern their biological activity. For a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are inhibitors of the presynaptic choline (B1196258) transporter (CHT), modifications around the amide and piperidine (B6355638) substituents have been explored. nih.gov For instance, the presence of a benzylic heteroaromatic amide moiety was found to be most potent. nih.gov
In another study on 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino and diaryl ether parts of the molecule significantly influenced activity and cytotoxicity. mdpi.comresearchgate.net Replacement of a 4-fluorophenoxy substituent with a non-substituted phenoxy or an acetamidophenoxy group led to a decrease in activity. mdpi.com This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents.
Table of SAR Findings for Benzamide Analogues:
| Analogue Series | Modification | Impact on Activity | Reference |
|---|---|---|---|
| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Removal of isopropyl group from piperidine ether | Decreased activity | nih.gov |
| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Methylpiperidine ether analogue | Maintained high potency | nih.gov |
| 2-Phenoxybenzamides | Replacement of 4-fluorophenoxy with phenoxy | Decreased antiplasmodial activity | mdpi.com |
| 2-Phenoxybenzamides | Introduction of a hydrogen atom instead of 4-fluorophenoxy | Moderate activity | mdpi.com |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.govnih.gov For a given biological target, a pharmacophore model can be generated based on the structures of known active ligands. This model can then be used to virtually screen large compound libraries to identify new potential inhibitors. nih.gov
For benzamide-like structures, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov In the context of this compound, the benzamide core would likely provide key hydrogen bonding interactions, while the (2-methylphenyl)methoxy group would contribute to hydrophobic and aromatic interactions within the binding pocket of a target protein. Lead optimization strategies would involve modifying the structure to improve its fit to the pharmacophore model, thereby enhancing its potency and selectivity. nih.gov This could involve altering the substitution pattern on the phenyl rings or modifying the linker between them to achieve a more favorable conformation for binding.
Mechanism of Action Elucidation at the Molecular Level (Conceptual, Non-Clinical)
Allosteric vs. Orthosteric Binding Mechanisms
The mechanism by which a ligand binds to its target protein can be broadly categorized as either orthosteric or allosteric. Orthosteric ligands bind to the primary, active site of the protein, which is the same site where the endogenous ligand binds. nih.gov In contrast, allosteric modulators bind to a distinct, secondary site on the protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govnih.gov
For a compound like this compound, both binding modes are theoretically possible. If it were to act as an orthosteric inhibitor, it would directly compete with the natural substrate for binding to the active site. If it were an allosteric modulator, it would bind to a different site, which could either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the activity of the endogenous ligand. nih.gov Some molecules have been shown to exhibit both allosteric and orthosteric binding properties, known as bitopic ligands. nih.gov Determining the precise binding mechanism of this compound would require detailed biochemical and structural studies, such as radioligand binding assays and X-ray crystallography.
Molecular Basis for Selectivity
The selectivity of a bioactive compound for its intended biological target over other structurally similar targets is a critical determinant of its therapeutic potential and safety profile. For this compound, while direct and exhaustive studies on its target selectivity are not extensively documented in publicly accessible literature, a comprehensive understanding can be constructed by analyzing its structural features in the context of well-established principles of molecular recognition and by drawing parallels with structurally related benzamide derivatives. The molecular basis for the selectivity of this compound is likely governed by a combination of factors including steric hindrance, electronic effects, and the specific conformational preferences imposed by its constituent parts.
The Role of the (2-Methylphenyl)methoxy Group:
The (2-Methylphenyl)methoxy moiety is a significant contributor to the molecule's specificity. The presence of the methyl group at the ortho position of the phenyl ring introduces a degree of steric hindrance that can influence the orientation of the molecule within a binding pocket. This steric bulk can prevent the compound from fitting into the active sites of off-target proteins that have a more constrained architecture, thereby enhancing selectivity for the intended target which can accommodate this feature.
In analogous series of compounds, the position and nature of substituents on a phenyl ring have been shown to be critical for selective binding. For instance, in a study of 2-phenoxybenzamide (B1622244) derivatives with antiplasmodial activity, the substitution pattern on the anilino partial structure and the size of the substituents were found to strongly influence activity and selectivity. mdpi.comresearchgate.net This underscores the principle that even a small modification, such as the placement of a methyl group, can have profound effects on molecular recognition.
Furthermore, the methoxy (B1213986) group can participate in hydrogen bonding or act as a lipophilic element, enhancing the compound's affinity for a specific binding site. The ether linkage provides rotational flexibility, allowing the 2-methylphenyl group to adopt an optimal conformation for interaction with a hydrophobic pocket on the target protein.
The Benzamide Core and Amide Linker:
The relative orientation of the N-H and C=O bonds within the amide linker can dictate the hydrogen bonding pattern. nih.gov In many kinase inhibitors, for example, a heterocyclic ring system serves as a scaffold for substituents to occupy adjacent hydrophobic regions, and the linker's geometry is crucial for correct positioning. nih.gov Similarly, for this compound, the amide linker orients the (2-methylphenyl)methoxy group in a specific spatial relationship to the benzamide ring, which is likely a key determinant for selective interaction with its target.
Inference from Structurally Related Compounds:
Studies on other benzamide derivatives provide valuable insights into the molecular basis of selectivity. For example, in a series of N-phenylbenzamide derivatives investigated as anti-HBV agents, selectivity was attributed to the upregulation of a specific intracellular protein, APOBEC3G, rather than direct inhibition of a viral enzyme. scispace.com This highlights that the basis for selectivity can be indirect.
In the context of enzyme inhibition, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as selective 12-lipoxygenase inhibitors demonstrated that specific substitutions on the benzylamine (B48309) scaffold led to high potency and selectivity over other lipoxygenases. nih.gov Similarly, the development of TRPV1 antagonists showed that modifications to the B (propanamide) and C (benzyl) regions of the molecule dramatically influenced potency and selectivity, with the t-butyl group at the 4-position of the benzyl (B1604629) ring being optimal for fitting into a hydrophobic pocket. researchgate.net
For this compound, it is plausible that the (2-methylphenyl)methoxy group is accommodated within a specific hydrophobic pocket of its target protein, while the benzamide core engages in essential hydrogen bonding interactions. The ortho-methyl group likely provides a steric checkpoint, preventing the molecule from binding effectively to other proteins that lack a complementary pocket. Compounds with similar benzamide structures have been noted to inhibit receptor tyrosine kinases, suggesting that the selectivity of this compound could be based on its specific interactions with the ATP-binding site or an allosteric site of a particular kinase. evitachem.com
Interactive Data Table: Structural Features and Inferred Selectivity Contributions
| Structural Component | Key Feature | Inferred Contribution to Selectivity |
| (2-Methylphenyl)methoxy Group | Ortho-methyl substituent | Provides steric hindrance, preventing non-specific binding to proteins with smaller binding pockets. |
| Methoxy group | May act as a hydrogen bond acceptor or enhance lipophilicity for improved cellular uptake and target engagement. evitachem.com | |
| Ether Linkage | Offers rotational flexibility, allowing for optimal orientation within the target's binding site. | |
| Benzamide Core | Rigid scaffold | Presents the substituent groups in a defined spatial arrangement for specific molecular recognition. |
| Amide Linker | Hydrogen bonding capability | Forms critical hydrogen bonds with amino acid residues (e.g., in the hinge region of a kinase). nih.gov |
| Conformational constraint | The dihedral angle between the rings influences the overall molecular shape and complementarity to the target. nih.gov |
Emerging Research Directions and Potential Applications of 4 2 Methylphenyl Methoxy Benzamide Non Clinical and Conceptual
Materials Science Applications
Currently, there is no published research on the use of 4-[(2-Methylphenyl)methoxy]benzamide as a monomer or functional additive in polymer chemistry. The structure of the molecule, containing both an amide and an ether linkage, theoretically offers potential for incorporation into polymer backbones or as a pendant group. The amide group could participate in hydrogen bonding, potentially influencing the mechanical and thermal properties of a polymer. The aromatic rings could contribute to thermal stability and specific optical or electronic properties. However, without experimental data, any potential application in the development of functional materials remains speculative.
The field of supramolecular chemistry, which studies the organization of molecules into larger, ordered structures through non-covalent interactions, could be a fertile ground for investigating this compound. The presence of the amide group, a well-known motif for forming strong and directional hydrogen bonds, suggests the possibility of self-assembly into one-, two-, or three-dimensional networks. The interplay between hydrogen bonding from the amide, π-π stacking from the aromatic rings, and dipole-dipole interactions could lead to the formation of complex supramolecular architectures such as gels, liquid crystals, or porous organic frameworks. To date, no studies have been reported that explore these possibilities for this specific compound.
Development of Chemical Probes and Tools for Biological Research
The development of small molecules as tools to investigate biological systems is a significant area of chemical biology. While benzamide (B126) derivatives have been explored for these purposes, there is no specific research on this compound in this context.
Fluorescent probes are essential for visualizing biological processes within cells. A molecule intended for such use typically possesses intrinsic fluorescence or can be readily modified with a fluorophore. The inherent fluorescence of this compound has not been characterized in the scientific literature. Conceptually, the molecule could be chemically modified to attach a fluorescent tag. Such a derivative could then be used in imaging studies, provided it exhibits other necessary properties like cell permeability and specific localization. However, no such fluorescently tagged derivatives of this compound have been synthesized or studied.
Affinity probes are used to identify the specific biological targets of a molecule. This often involves introducing a reactive group or a tag for pull-down assays. While some benzamide-containing molecules have been developed as affinity probes, there are no published reports on the use of this compound for this purpose. The development of an affinity probe based on this scaffold would first require evidence of a specific biological activity and a target of interest, which is currently lacking.
Theoretical Exploration of Novel Reactivity and Selectivity
Computational chemistry provides powerful tools to predict and understand the reactivity and selectivity of molecules. tandfonline.com Density Functional Theory (DFT) calculations, for example, can be used to determine various reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, which can offer insights into the potential toxicological profile and reactive sites of a molecule. researchgate.net
For this compound, theoretical studies could elucidate the electron distribution within the molecule, highlighting the most probable sites for electrophilic or nucleophilic attack. The influence of the (2-methylphenyl)methoxy substituent on the electronic properties of the benzamide core could be systematically investigated. Such studies could predict the regioselectivity of reactions like halogenation, nitration, or Friedel-Crafts acylation on the aromatic rings.
Molecular dynamics (MD) simulations could be employed to study the self-assembly behavior of this compound in different solvents. tandfonline.com These simulations could provide insights into the initial stages of aggregation and the stability of the resulting supramolecular structures, complementing experimental studies in this area.
Future Prospects in Drug Discovery (Conceptual and Pre-Clinical Research, Excluding Clinical Trials and Patient Data)
The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved and investigational drugs. rsc.orgmdpi.com The specific structure of this compound suggests its potential as a starting point for drug discovery programs, leveraging modern strategies such as scaffold hopping and fragment-based drug discovery.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping is a medicinal chemistry strategy aimed at identifying structurally novel compounds that retain the biological activity of a known active compound by modifying its core structure. uniroma1.itresearchgate.netbhsai.orgniper.gov.in This approach can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. niper.gov.in The this compound scaffold itself could be considered a "hop" from other known active benzamides, or it could serve as the starting point for further hopping. For instance, the central benzamide core could be replaced with other isofunctional groups to explore new chemical space.
Bioisosteric replacement is a related concept that involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. nih.govacs.orgnih.govcambridgemedchemconsulting.com The amide bond in this compound is a key target for bioisosteric replacement, as amides can sometimes suffer from poor metabolic stability. nih.gov Known bioisosteres for the amide group include heterocycles like 1,2,4-triazoles, oxadiazoles, and others. nih.govacs.org Replacing the amide in this compound with one of these groups could lead to analogs with improved drug-like properties.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind weakly to a biological target. wikipedia.orgbiosolveit.denih.govnih.govrsc.org These initial hits are then optimized and grown into more potent, drug-like molecules. biosolveit.de The "rule of three" is often used to define the properties of ideal fragments (e.g., molecular weight < 300 Da, ClogP < 3). wikipedia.org
The this compound molecule itself is likely too large to be considered a fragment. However, it can be conceptually deconstructed into smaller fragments that could be included in a fragment library. For example, 2-methylphenol, 4-methoxybenzamide, or even simpler benzamide fragments could be screened against a biological target. If one of these fragments shows binding, it could then be grown or linked with other fragments to reconstruct a molecule similar to this compound, but optimized for binding to the specific target. This approach allows for a more efficient exploration of chemical space and can lead to leads with higher ligand efficiency. wikipedia.org
Challenges and Opportunities in the Comprehensive Study of this compound
While the conceptual applications of this compound are promising, a comprehensive understanding of this compound requires overcoming several challenges. A primary challenge is the current lack of specific experimental data for this molecule in the scientific literature. Detailed studies on its synthesis, reactivity, and physical properties are needed to validate the theoretical concepts discussed here.
The synthesis of this compound and its derivatives in a controlled and efficient manner presents an opportunity for methodological development. nih.govgoogle.com Exploring various catalytic systems for the amide bond formation and for subsequent modifications of the scaffold could yield valuable insights for organic synthesis.
Investigating the self-assembly properties of this molecule and its derivatives could lead to the discovery of new soft materials with interesting properties. bohrium.comresearchgate.net The interplay of hydrogen bonding, π-π stacking, and the steric influence of the substituted phenyl ring offers a rich field for exploration in supramolecular chemistry.
In the context of drug discovery, the key opportunity lies in leveraging the benzamide scaffold and the principles of modern medicinal chemistry to design and synthesize novel bioactive compounds. nih.govnih.gov The conceptual framework of scaffold hopping, bioisosteric replacement, and FBDD provides a rational basis for using this compound as a template for the development of new therapeutic agents. Systematic exploration of its structure-activity relationships against various biological targets could uncover new and valuable pharmacological activities.
Conclusion
Summary of Key Research Findings and Methodological Advances
Research specifically focused on 4-[(2-Methylphenyl)methoxy]benzamide is in a nascent stage. The primary finding is its availability as a research chemical, which suggests its potential utility in screening for biological activity. While dedicated studies on this compound are not extensively published, its synthesis can be achieved through established methodological advances in organic chemistry.
The construction of this compound involves a two-step process. The initial step is a Williamson ether synthesis, where 4-hydroxybenzamide (B152061) is reacted with 2-methylbenzyl chloride in the presence of a base. This is followed by the amidation of the carboxylic acid derivative. The characterization of the resulting compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its molecular structure and purity.
Broader Implications for Chemical and Biological Sciences
The potential implications of this compound for the chemical and biological sciences are rooted in the well-established significance of its core structures: the benzamide (B126) and the benzyl (B1604629) ether moieties.
The benzamide functional group is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals with diverse therapeutic applications. These include antiemetics, antipsychotics, and anti-cancer agents. The presence of the benzamide group in this compound suggests that it could be explored for similar biological activities.
Similarly, the benzyl ether linkage is a common feature in many biologically active natural products and synthetic compounds. This group can influence a molecule's conformational flexibility, lipophilicity, and metabolic stability, all of which are critical parameters in drug design. The specific substitution pattern on the benzyl group, in this case, the 2-methylphenyl moiety, can further fine-tune these properties and potentially lead to selective interactions with biological targets.
The combination of these two important pharmacophores in a single molecule makes this compound a person of interest for further investigation. Its study could contribute to a deeper understanding of structure-activity relationships (SAR) within this class of compounds.
Future Outlook for Research on this compound and Related Compounds
The future of research on this compound is open and holds potential for new discoveries. The immediate outlook should focus on the fundamental characterization of its physicochemical and biological properties. This includes comprehensive studies to determine its solubility, stability, and a broad-spectrum screening to identify any potential biological activities.
Should initial screenings reveal any promising activity, subsequent research would likely involve the synthesis and evaluation of a library of related analogues. By systematically modifying the substituents on both the benzamide and the phenylmethyl ether portions of the molecule, researchers could establish a detailed SAR profile. This would be a critical step in optimizing the compound for a specific biological target and potentially developing a lead compound for new therapeutic agents.
Furthermore, computational studies, such as molecular docking and dynamics simulations, could be employed to predict potential biological targets and to understand the molecular basis of any observed activity. The exploration of this and related compounds could therefore pave the way for new avenues in medicinal chemistry and drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
